molecular formula C11H8ClIN2 B1488595 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine CAS No. 1956328-05-4

2-(3-Chloro-4-iodophenyl)-3-methylpyrazine

Cat. No. B1488595
CAS RN: 1956328-05-4
M. Wt: 330.55 g/mol
InChI Key: IOGATSKWMZLKDA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-iodophenyl)-3-methylpyrazine (CIPM) is an aromatic heterocyclic compound with a pyrazine ring and a phenyl ring attached. It is a colorless crystalline solid with a melting point of about 150°C and a boiling point of about 310°C. CIPM has been studied for its potential applications in various scientific and medical fields, such as synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Modifications

The chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine shares similarities with various methylpyrazine derivatives, which have been studied extensively in chemical synthesis. For example, methylazines like methylpyrazine undergo successive chlorination when treated with N-chlorosuccinimide, leading to chloromethylpyrazines in preparative yields. This indicates the potential for halogenation reactions to modify the chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine for various applications (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).

Enzymatic Halogenation

Enzymatic halogenation is another area where compounds related to 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine could have applications. Pyrazoles and pyridine derivatives, including methylpyrazoles, can be chlorinated by the enzyme chloroperoxidase, yielding chloro derivatives in good yields. This suggests that enzymatic halogenation could be a potential route for the modification of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, expanding its range of applications (Franssen, Boven, & Plas, 1987).

Photocyclization Studies

Photocyclization reactions offer insights into the behavior of halogenated aromatic compounds under light exposure. For instance, the photoreaction of 5-(2-iodophenyl)-1,3-diphenyl-Δ2-pyrazoline, closely related to the structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, involves bond homolysis to yield products that depend on the solvent's hydrogen atom donor ability. These studies highlight the potential photoreactivity of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, which could be leveraged in photodynamic therapy or photochemical synthesis (Grimshaw & Silva, 1983).

properties

IUPAC Name

2-(3-chloro-4-iodophenyl)-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c1-7-11(15-5-4-14-7)8-2-3-10(13)9(12)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGATSKWMZLKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC(=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-iodophenyl)-3-methylpyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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